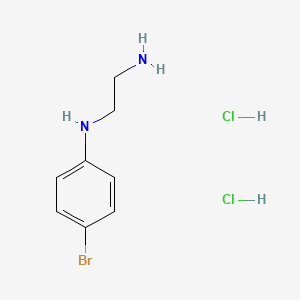
Fmoc-3-methoxy-L-homophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-methoxy-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-homophenylalanine. This compound is widely used in peptide synthesis due to its stability and ease of deprotection under mild conditions.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced by reacting the amine group of L-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These systems allow for precise control over reaction conditions, ensuring high purity and yield of the final product.
Types of Reactions:
Deprotection: The Fmoc group can be removed using a weak base such as piperidine, resulting in the free amine.
Coupling Reactions: this compound can be coupled to other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
Oxidation and Reduction: Although less common, oxidation and reduction reactions can be performed on the phenyl ring or the side chain under specific conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (N,N-Dimethylformamide).
Coupling: HBTU/HOBt in DMF with DIPEA (Diisopropylethylamine).
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Free Amino Acid: After deprotection, the free amino acid is obtained.
Peptide Chains: Coupling reactions yield longer peptide chains, which are essential in various biological applications.
科学的研究の応用
Chemistry: Fmoc-3-methoxy-L-homophenylalanine is extensively used in solid-phase peptide synthesis, a method crucial for producing peptides and proteins for research and therapeutic purposes.
Biology: The compound serves as a building block for synthesizing peptides that mimic natural proteins, aiding in the study of protein structure and function.
Medicine: Peptides synthesized using this compound are used in drug development, particularly in the creation of peptide-based therapeutics for various diseases.
Industry: The compound is utilized in the production of diagnostic reagents and research tools, contributing to advancements in biotechnology and pharmaceutical industries.
作用機序
The mechanism by which Fmoc-3-methoxy-L-homophenylalanine exerts its effects depends on its incorporation into peptides and proteins. The Fmoc group ensures stability during synthesis, while the methoxy group can influence the biological activity of the resulting peptide by altering its binding affinity and specificity.
Molecular Targets and Pathways Involved:
Peptide Receptors: The synthesized peptides can interact with specific receptors, modulating various physiological processes.
Enzyme Inhibition: Some peptides may act as enzyme inhibitors, affecting metabolic pathways and therapeutic outcomes.
類似化合物との比較
Fmoc-L-homophenylalanine: Lacks the methoxy group, resulting in different chemical properties and biological activity.
Fmoc-3-methoxy-D-homophenylalanine: The D-enantiomer, which may have distinct biological effects compared to the L-enantiomer.
Fmoc-3-hydroxy-L-homophenylalanine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness: Fmoc-3-methoxy-L-homophenylalanine stands out due to its specific structural features, which confer unique chemical and biological properties. Its ability to undergo selective reactions and its role in peptide synthesis make it a valuable tool in scientific research and industrial applications.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVNNQLYFQJIOS-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B8097423.png)


![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)
![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)



![methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B8097494.png)


